molecular formula C24H29ClN2O5 B586578 Benazepril-d5 Hydrochloride

Benazepril-d5 Hydrochloride

Cat. No.: B586578
M. Wt: 466.0 g/mol
InChI Key: VPSRQEHTHIMDQM-KFAZQMGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benazepril-d5 (hydrochloride) involves the incorporation of deuterium atoms into the benazepril molecule. The general synthetic route includes the following steps:

    Dynamic Kinetic Resolution: Reacting 3-bromo-2,3,4,5-tetrahydro-1H--benzazepine-2-ketone-1-tert-butyl acetate with (S)-homophenylalanine to obtain the benazepril intermediate.

    Esterification Reaction: The intermediate undergoes esterification.

    Introduction of Hydrogen Chloride Gas:

Industrial Production Methods: The industrial production of benazepril-d5 (hydrochloride) follows similar steps but is optimized for large-scale synthesis. The process utilizes dynamic kinetic resolution technology to efficiently prepare the compound with high yield and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benazepril-d5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically involves water and esterases.

    Oxidation and Reduction: Specific oxidizing or reducing agents may be used under controlled conditions.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Benazepril-d5 (hydrochloride) is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical purposes. Similar compounds include:

Uniqueness: The deuterated form, benazepril-d5 (hydrochloride), offers enhanced stability and accuracy in analytical measurements compared to its non-deuterated counterpart .

Biological Activity

Benazepril-d5 Hydrochloride is a deuterated form of benazepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension. The biological activity of benazepril-d5 is closely related to its parent compound, with specific modifications that enhance its pharmacokinetic properties and facilitate research applications.

Benazepril-d5 acts as an ACE inhibitor by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition results in decreased levels of angiotensin II, leading to vasodilation, reduced blood pressure, and decreased aldosterone secretion, which promotes sodium excretion. The active metabolite, benazeprilat, is responsible for most of the pharmacological effects observed with benazepril administration.

  • Inhibition Pathway :
    • Target : Angiotensin-converting enzyme (ACE)
    • Effect : Decreased angiotensin II levels
    • Outcome : Lower blood pressure and reduced cardiovascular risk factors .

Pharmacokinetics

The pharmacokinetics of benazepril-d5 are similar to those of benazepril, with notable differences due to deuteration:

ParameterBenazeprilBenazepril-d5
Bioavailability37% in humansSimilar expected
Peak Plasma Concentration0.5 to 1.5 hoursExpected delay
Protein Binding96.7%Similar
Half-life2.7 hours (benazepril), 22.3 hours (benazeprilat)Potentially longer due to deuteration
Clearance129 ± 30 LExpected to be similar

The pharmacokinetic profile indicates that benazepril-d5 may have a prolonged half-life and altered metabolic pathways due to the presence of deuterium, which can affect its therapeutic efficacy and safety profile .

Biological Activity and Effects

Research studies have demonstrated that benazepril-d5 exhibits similar biological activities as its parent compound in various models:

  • Hypertensive Models : In spontaneously hypertensive rats, benazepril-d5 has been shown to effectively reduce blood pressure in a dose-dependent manner (0.1-10 mg/kg per day) .
  • Kidney Protection : Studies indicate that benazepril-d5 can decrease proteinuria in feline models of chronic kidney disease, suggesting renal protective effects .
  • Cardiotoxicity Protection : Research has explored the potential of ACE inhibitors like benazepril in protecting against doxorubicin-induced cardiotoxicity, highlighting its broader implications in cardiovascular health .

Case Studies

  • Dose-Response Study :
    A recent study assessed the dose-response relationship between oral dosing of benazepril and biomarkers of the renin-angiotensin-aldosterone system (RAAS). It found that higher doses resulted in significant reductions in angiotensin II levels and alterations in other RAAS biomarkers, indicating effective modulation of this pathway .
  • Clinical Trials :
    Clinical trials have demonstrated that benazepril hydrochloride is effective in reducing blood pressure and improving cardiovascular outcomes. The incorporation of deuterated forms like benazepril-d5 may enhance the understanding of ACE inhibition dynamics and patient responses .

Properties

IUPAC Name

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1/i3D,4D,5D,8D,9D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRQEHTHIMDQM-KFAZQMGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.